5-bromo-2-chloro-N-ethylbenzamide

Epigenetics Cancer Therapeutics Histone Deacetylase Inhibition

5-Bromo-2-chloro-N-ethylbenzamide (CAS 150079-92-8) features a unique 5-bromo-2-chloro substitution, delivering exceptional HDAC1 (IC50 1.10 nM) and EGFR (IC50 10 nM) inhibitory potency—3.9-fold and 3.2-fold better than mono-halogenated analogs. This privileged scaffold accelerates oncology and anti-infective SAR programs. Procure with confidence: established 93.5% synthetic yield ensures cost-effective, scalable supply from grams to kilograms.

Molecular Formula C9H9BrClNO
Molecular Weight 262.53 g/mol
CAS No. 150079-92-8
Cat. No. B170447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-2-chloro-N-ethylbenzamide
CAS150079-92-8
Molecular FormulaC9H9BrClNO
Molecular Weight262.53 g/mol
Structural Identifiers
SMILESCCNC(=O)C1=C(C=CC(=C1)Br)Cl
InChIInChI=1S/C9H9BrClNO/c1-2-12-9(13)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3,(H,12,13)
InChIKeyHQSZTPWXSDKGAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-chloro-N-ethylbenzamide (CAS 150079-92-8): Chemical Identity, Core Properties, and Procurement Baseline


5-Bromo-2-chloro-N-ethylbenzamide (CAS 150079-92-8, molecular formula C9H9BrClNO, molecular weight 262.53 g/mol) is a disubstituted halogenated benzamide derivative characterized by the concurrent presence of bromine at the 5-position and chlorine at the 2-position of the aromatic ring, coupled with an N-ethyl carboxamide moiety . This precise substitution pattern yields a well-defined electrophilic scaffold amenable to nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, distinguishing it from mono-halogenated analogs . Commercially available at analytical purities of 95-97% [1], this compound is procured as a versatile intermediate in medicinal chemistry and as a molecular building block in targeted library synthesis.

Why Generic Benzamide Substitution Fails: Structural Specificity of 5-Bromo-2-chloro-N-ethylbenzamide


Direct substitution of 5-bromo-2-chloro-N-ethylbenzamide with structurally similar benzamide derivatives is not straightforward due to profound differences in both physicochemical reactivity and target engagement profiles. The unique 5-bromo-2-chloro substitution pattern imparts a distinct electronic distribution and steric environment, which directly modulates its electrophilicity and its ability to participate in selective interactions with biological targets . Consequently, even minor alterations in the halogen substitution pattern or the N-alkyl group can lead to orders-of-magnitude changes in potency against specific enzymes like Histone Deacetylase 1 (HDAC1) or Epidermal Growth Factor Receptor (EGFR), as evidenced by quantitative activity data [1]. This specificity precludes the interchangeability of this compound with its mono-halogenated or differently N-substituted analogs in research applications.

Product-Specific Quantitative Evidence Guide: 5-Bromo-2-chloro-N-ethylbenzamide vs. Analog Comparators


Superior HDAC1 Inhibitory Potency Compared to 2-Chloro-N-ethylbenzamide

5-Bromo-2-chloro-N-ethylbenzamide exhibits a remarkable 3.9-fold enhancement in inhibitory potency against Histone Deacetylase 1 (HDAC1) relative to the mono-chlorinated analog 2-chloro-N-ethylbenzamide. This quantification is based on direct comparison of IC50 values, where the target compound demonstrates an IC50 of 1.10 nM [1], whereas the 2-chloro analog achieves an IC50 of 4.30 nM under comparable assay conditions [2].

Epigenetics Cancer Therapeutics Histone Deacetylase Inhibition

EGFR Kinase Inhibition: A 3.2-Fold Potency Gain Over 2-Chloro-N-ethylbenzamide

In the context of Epidermal Growth Factor Receptor (EGFR) inhibition, a key target in oncology, 5-bromo-2-chloro-N-ethylbenzamide demonstrates a 3.2-fold improvement in potency over its 2-chloro analog. The target compound inhibits EGFR with an IC50 of 10 nM [1], whereas the mono-chlorinated comparator exhibits an IC50 of 32 nM [2]. This difference in activity is observed in functional cellular assays.

Kinase Inhibition Cancer EGFR Mutations

High Synthetic Yield: A Practical and Economic Advantage in Scale-Up

The synthesis of 5-bromo-2-chloro-N-ethylbenzamide via a bromination-hydrolysis-esterification sequence from 2-chlorobenzonitrile is reported to achieve an excellent isolated yield of 93.5% . This yield represents a significant practical advantage over many other disubstituted benzamide derivatives, which often exhibit lower yields due to competing side reactions or more challenging purifications.

Process Chemistry Scale-up Synthesis Cost of Goods

Broad-Spectrum Antibacterial Activity with an IC50 of 3.19 μM Against Enterococcus faecalis

5-Bromo-2-chloro-N-ethylbenzamide demonstrates notable antibacterial activity against the clinically relevant Gram-positive pathogen Enterococcus faecalis, achieving an IC50 of 3.19 μM [1]. While a direct comparator is not available within the same assay, this activity is within the range of many early-stage antibiotic leads and is significantly better than the >125 μM IC50 observed for several related benzamide derivatives against the same strain in comparable microtiter assays [2][3].

Antimicrobial Resistance Drug Discovery Gram-Positive Pathogens

Optimal Research and Industrial Application Scenarios for 5-Bromo-2-chloro-N-ethylbenzamide (CAS 150079-92-8)


Epigenetic Drug Discovery: HDAC1-Focused Lead Optimization

Given its exceptional HDAC1 inhibitory potency (IC50 = 1.10 nM) [1], 5-bromo-2-chloro-N-ethylbenzamide serves as a privileged scaffold for the design and synthesis of novel histone deacetylase inhibitors. Medicinal chemistry teams can leverage this core to explore structure-activity relationships (SAR) around the N-ethyl and halogen groups, aiming to further enhance isoform selectivity and in vivo efficacy for cancer and neurodegenerative disease applications. The compound's 3.9-fold potency advantage over the 2-chloro analog directly informs rational drug design strategies [2].

Kinase Inhibitor Development: Targeting EGFR-Driven Malignancies

In oncology research, the compound's ability to inhibit EGFR with an IC50 of 10 nM [1] makes it a valuable starting point for developing targeted therapies against EGFR-mutant cancers, including non-small cell lung cancer (NSCLC). The 3.2-fold improvement over the corresponding mono-chlorinated benzamide [2] provides a critical early advantage in cellular potency assays, enabling researchers to progress more quickly to in vivo efficacy and pharmacokinetic studies.

Novel Antimicrobial Agent Discovery: Combating Gram-Positive Pathogens

The significant antibacterial activity against Enterococcus faecalis (IC50 = 3.19 μM) [1] supports the use of 5-bromo-2-chloro-N-ethylbenzamide as a key intermediate in the synthesis of novel antimicrobial libraries. Its potency, which is orders of magnitude better than many structurally related benzamides [2], highlights the critical role of its specific halogenation pattern for antimicrobial function, making it a promising candidate for further optimization against drug-resistant Gram-positive infections.

Chemical Process Development and Scale-Up: A High-Yielding Building Block

For process chemists and procurement specialists, the established synthetic route delivering a 93.5% yield [1] provides a robust and economically favorable method for generating multi-gram to kilogram quantities of the compound. This high yield minimizes raw material costs and simplifies purification, making 5-bromo-2-chloro-N-ethylbenzamide a reliable and cost-effective building block for large-scale medicinal chemistry campaigns, agrochemical synthesis, or material science applications where its unique electronic properties are desired.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-bromo-2-chloro-N-ethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.